molecular formula C7H10O2 B1282533 [1,1'-Bi(cyclopropane)]-1-carboxylic acid CAS No. 60629-92-7

[1,1'-Bi(cyclopropane)]-1-carboxylic acid

Cat. No. B1282533
CAS RN: 60629-92-7
M. Wt: 126.15 g/mol
InChI Key: XYVCFEDFMLOASQ-UHFFFAOYSA-N
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Description

The compound “[1,1'-Bi(cyclopropane)]-1-carboxylic acid” is not directly mentioned in the provided papers. However, the papers do discuss various cyclopropane derivatives and their chemical properties, which can be relevant to understanding the compound . Cyclopropane derivatives are known for their three-membered ring structure and are of significant interest due to their presence in various biological systems and potential applications in medicinal chemistry .

Synthesis Analysis

Several papers describe the synthesis of cyclopropane derivatives. For instance, the synthesis of 1-(malonylamino)cyclopropane-1-carboxylic acid from 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants, is detailed . Another paper outlines the synthesis of medium-sized carbocycles through a tandem isomerization/intramolecular [3 + 2] cross-cycloaddition of cyclopropane 1,1-diesters with α,β-unsaturated ketones/aldehydes . Additionally, the synthesis of deuterium-labeled 1-aminocyclopropane-1-carboxylic acid is described, which is useful for studying the biosynthesis of ethylene in plants .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the presence of a three-membered ring, which imparts strain and unique reactivity to these compounds. The paper on the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropane-carboxylic acid discusses the conformation of the cyclopropane ring and its influence on the secondary structure of peptides . Another study provides the crystal structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid, revealing the orthogonal orientation of the carboxylic group to the cyclopropane ring and the non-bisecting conformation of the carboxylic group .

Chemical Reactions Analysis

Cyclopropane derivatives participate in various chemical reactions due to their strained ring structure. The inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid is an example of a biochemical interaction involving cyclopropane derivatives . The tandem intramolecular [3 + 2] cross-cycloadditions of cyclopropane 1,1-diesters is another example of a chemical reaction that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their three-membered ring structure. The paper on the synthesis of a fluorinated analog of 1-aminocyclopropane carboxylic acid describes a method to introduce fluorine into the cyclopropane ring, which can affect the compound's reactivity and physical properties . The assay for 1-aminocyclopropane-1-carboxylic acid highlights the sensitivity and specificity of detecting this compound, which is crucial for understanding its role in ethylene biosynthesis in plants .

Scientific Research Applications

Metabolism and Biochemical Role in Plants

  • Ethylene Precursor Role : [1,1'-Bi(cyclopropane)]-1-carboxylic acid has been identified as a significant precursor of ethylene in higher plants. A study found that when labeled 1-aminocyclopropane-1-carboxylic acid (a structural analog) was administered to wheat leaves, it was converted into 1-(malonylamino)cyclopropane-1-carboxylic acid, confirming its natural occurrence in wilted wheat leaves and suggesting a role in plant stress response and aging processes (Hoffman, Yang, & McKeon, 1982).

Biological Activity and Chemical Synthesis

  • Diverse Biological Activities : Compounds containing the cyclopropane moiety, like 1-aminocyclopropane-1-carboxylic acid and its analogs, have been shown to exhibit a wide range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. This highlights the potential utility of [1,1'-Bi(cyclopropane)]-1-carboxylic acid in various biological applications (Coleman & Hudson, 2016).

Chemical Properties and Synthesis

  • Synthesis of Derivatives : The synthesis of new heterocyclic derivatives of cyclopropane dicarboxylic acid, including thiadiazole and 1,2,4-triazole moieties, has been reported. Such derivatives extend the chemical versatility of the cyclopropane dicarboxylic acid family, suggesting potential for varied applications in chemical synthesis and drug design (Sharba, Al-Bayati, Rezki, & Aouad, 2005).

Applications in Plant Biology

  • Signaling Molecule in Plants : Research has suggested that 1-aminocyclopropane-1-carboxylic acid, closely related to [1,1'-Bi(cyclopropane)]-1-carboxylic acid, can function as a signaling molecule in plants. This compound is known for its role as an ethylene precursor in seed plants, but recent findings indicate that it may also have independent signaling functions in both seed and nonseed plants (Li, Mou, Van de Poel, & Chang, 2021).

properties

IUPAC Name

1-cyclopropylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6(9)7(3-4-7)5-1-2-5/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVCFEDFMLOASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547280
Record name [1,1'-Bi(cyclopropane)]-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Bi(cyclopropane)]-1-carboxylic acid

CAS RN

60629-92-7
Record name [1,1'-Bi(cyclopropane)]-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropylcyclopropane-1-carboxylic acid
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